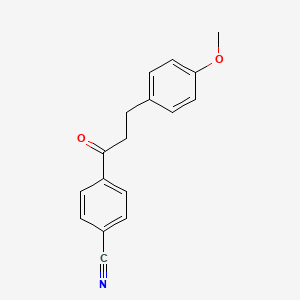

4'-Cyano-3-(4-methoxyphenyl)propiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-methoxyphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-16-9-4-13(5-10-16)6-11-17(19)15-7-2-14(12-18)3-8-15/h2-5,7-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVCCKOGDQGICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644263 | |

| Record name | 4-[3-(4-Methoxyphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-60-5 | |

| Record name | 4-[3-(4-Methoxyphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 4 Cyano 3 4 Methoxyphenyl Propiophenone

Mechanistic Investigations of Propiophenone (B1677668) Core Transformations

The core structure, characterized by the propiophenone backbone, is susceptible to reactions typical of ketones and aromatic compounds. The electronic nature of the substituents on the phenyl rings significantly influences the reactivity of the entire molecule.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. masterorganicchemistry.com The mechanism typically involves two steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or benzenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.org

In 4'-Cyano-3-(4-methoxyphenyl)propiophenone, there are two distinct phenyl rings, each with different susceptibilities to EAS.

The 4-Methoxyphenyl (B3050149) Ring: This ring is part of the 3-phenylpropyl substituent attached to the carbonyl group. The methoxy (B1213986) group (-OCH₃) is a strong activating group due to its ability to donate electron density to the ring through resonance. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. Given that the para position is already substituted, electrophilic attack will preferentially occur at the two equivalent ortho positions.

The 4-Cyanophenyl Ring: This ring is directly attached to the carbonyl group. The cyano group (-CN) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack by reducing its electron density. masterorganicchemistry.com The cyano group is a meta-director. Therefore, any EAS reaction on this ring would be significantly slower than on the methoxyphenyl ring and would direct the incoming electrophile to the positions meta to the cyano group.

The significant difference in the electronic nature of the two rings means that electrophilic substitution will overwhelmingly favor the activated 4-methoxyphenyl ring.

| Ring System | Substituent | Electronic Effect | Directing Influence | Relative Reactivity |

| 4-Methoxyphenyl | -OCH₃ | Activating (Electron-Donating) | ortho, para | High |

| 4-Cyanophenyl | -CN | Deactivating (Electron-Withdrawing) | meta | Low |

The carbonyl group (C=O) of the ketone is highly polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophile. This allows it to undergo nucleophilic addition reactions. masterorganicchemistry.com In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C-O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

This addition changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.comlibretexts.org A wide variety of nucleophiles can add to the carbonyl carbon. For example, reaction with cyanide ion (from a source like HCN or NaCN) leads to the formation of a cyanohydrin. masterorganicchemistry.com The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, results in the formation of tertiary alcohols after an acidic workup. khanacademy.org

The general mechanism is as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The negatively charged oxygen is protonated by a weak acid (like water or added acid) to give the final alcohol product.

| Step | Description | Intermediate/Product |

| 1 | Attack by a nucleophile on the carbonyl carbon. | Tetrahedral alkoxide intermediate |

| 2 | Protonation of the alkoxide intermediate. | Alcohol product |

While ionic pathways are more common for the functional groups in this compound, radical reactions can also occur under specific conditions, such as exposure to UV light or the presence of radical initiators. The propiophenone structure offers several sites for potential radical reactions.

The benzylic protons, which are the protons on the carbons adjacent to the phenyl rings, and the protons alpha to the carbonyl group are particularly susceptible to radical abstraction. Abstraction of one of these hydrogen atoms would lead to the formation of a resonance-stabilized radical. For instance, radical formation at the carbon alpha to both a phenyl ring and the carbonyl group would be especially stable. Once formed, these radical intermediates can participate in various subsequent reactions, including coupling, disproportionation, or reaction with other molecules.

In a related context, radical mechanisms have been proposed for the cleavage of C-C bonds in similar structures, often initiated by enzymes or photochemical processes. mdpi.com For example, the generation of a trifluoromethyl radical can lead to its addition across an alkene, followed by radical cyclization or other termination steps, illustrating a potential pathway for functionalization if a radical source is present. mdpi.com

Transformations of the Cyano Group

The cyano (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations, providing a synthetic handle to introduce other functionalities into the molecule.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This transformation can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl or H₂SO₄) and water, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon. lumenlearning.com A series of proton transfers and tautomerization leads to the formation of an amide intermediate. Under forcing conditions (e.g., prolonged heating), the amide is further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt and ammonia (B1221849). libretexts.org Acidification of the final mixture is required to obtain the free carboxylic acid.

Selective hydrolysis to the amide can sometimes be achieved under milder conditions. researchgate.net

| Condition | Intermediate Product | Final Product (after workup) |

| Acidic (H₃O⁺, heat) | Amide | Carboxylic Acid |

| Basic (1. NaOH, heat; 2. H₃O⁺) | Amide | Carboxylic Acid |

The cyano group can be readily reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgresearchgate.net The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the reducing agent to the nitrile carbon, followed by further reduction and eventual quenching with water to yield the primary amine.

Another reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction of the nitrile to an imine. libretexts.org Upon aqueous workup, this imine is hydrolyzed to an aldehyde. This provides a valuable method for converting a nitrile into an aldehyde.

The removal of the cyano group, known as reductive decyanation, can also be accomplished using various reducing agents, sometimes involving a single-electron transfer (SET) mechanism. nih.gov

While oxidative transformations of nitriles are less common, they can occur under specific conditions, though these reactions are not as synthetically prevalent as the hydrolytic and reductive pathways.

Transnitrilation Reactions

While the term "transnitrilation" is not extensively documented for β-ketonitriles like this compound, the reactivity of the cyano group suggests the potential for cyano group transfer under specific conditions. The electron-withdrawing nature of the adjacent carbonyl group acidifies the α-proton, facilitating the formation of a stabilized carbanion. This carbanion is a key intermediate in various reactions involving the cyano group.

Recent advancements in organic synthesis have highlighted the use of electrophilic cyanide-transfer reagents. rsc.org These reagents can react with enolates of β-dicarbonyl compounds to achieve α-cyanation. rsc.org In a reverse sense, it is conceivable that under certain catalytic conditions, the cyano group of a β-ketonitrile could be transferred to a suitable acceptor. For instance, nickel-catalyzed "cyano-borrowing" reactions have been developed where the C-CN bond of cyanohydrins is cleaved, and the cyanide is transferred to another molecule. researchgate.net This type of reactivity, involving the cleavage of a C-CN bond and transfer of the cyano group, is analogous to a transnitrilation process.

The presence of the electron-withdrawing cyano group also influences the reactivity of the molecule in other ways. For example, in photoredox-catalyzed reactions, the cyano-substituted aryl ring can act as an acceptor for β-enaminyl radicals generated from ketones, leading to β-arylation. princeton.edunih.gov This reactivity underscores the ability of the cyano group to participate in radical-mediated C-C bond-forming reactions.

Table 1: Potential Reactivity of the Cyano Group in this compound

| Reaction Type | Potential Outcome | Influencing Factors |

| Electrophilic Cyanation (Reverse) | Transfer of the cyano group to a nucleophile. | Presence of a suitable catalyst and cyanide acceptor. |

| Radical Reactions | Participation in radical-mediated C-C bond formation. | Generation of radical species and presence of radical acceptors/donors. |

| Nucleophilic Addition to CN | Formation of imines or related derivatives. | Reaction with strong nucleophiles under appropriate conditions. |

Reactivity of the Methoxy Group and its Aromatic Ring

The methoxy group (-OCH3) on the phenyl ring at the 3-position of the propiophenone backbone significantly influences the reactivity of that aromatic ring, primarily through its electron-donating nature.

The methoxy group is a powerful activating group in electrophilic aromatic substitution reactions. It exerts a strong positive mesomeric (+M) effect by donating its lone pair of electrons to the aromatic ring, which outweighs its negative inductive (-I) effect. This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. msu.edu

The increased electron density is not distributed uniformly around the ring. Resonance structures show that the electron density is highest at the ortho and para positions relative to the methoxy group. Consequently, the methoxy group is a strong ortho, para-director for electrophilic aromatic substitution. libretexts.org While the methoxy group strongly activates the ortho and para positions, the meta position experiences a slight deactivation relative to benzene itself due to the inductive effect. libretexts.org

Given the activating and directing effects of the methoxy group, the methoxy-substituted phenyl ring in this compound is expected to readily undergo various electrophilic aromatic substitution reactions. These reactions would predominantly yield products where the new substituent is located at the positions ortho or para to the methoxy group.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Methoxy-Substituted Phenyl Ring

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | Ortho- and Para-nitro derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ortho- and Para-bromo/chloro derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho- and Para-alkyl derivatives (potential for polyalkylation) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Ortho- and Para-acyl derivatives |

It is important to note that the presence of the bulky propiophenone side chain might introduce steric hindrance, potentially favoring substitution at the less hindered para position over the ortho positions.

Conversely, in nucleophilic aromatic substitution reactions, electron-donating groups like methoxy generally deactivate the ring. These reactions are favored by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. libretexts.org Therefore, the methoxy-substituted phenyl ring would be unreactive towards nucleophilic aromatic substitution under standard conditions.

For related structures, such as β-ionyl derivatives, photocatalytic E → Z isomerization has been successfully demonstrated using inexpensive catalysts like riboflavin (B1680620) under visible light irradiation. fiveable.me The mechanism often involves selective energy transfer from the photoexcited catalyst to the E-isomer, leading to geometrical isomerization. fiveable.me The efficiency and directionality of the isomerization can be influenced by the electronic properties of the substituents on the aromatic rings.

Given that this compound possesses a conjugated system, it is plausible that it could undergo photocatalytic isomerization around the C2-C3 bond of the propiophenone backbone. The presence of the electron-donating methoxy group and the electron-withdrawing cyano group could influence the energy levels of the molecular orbitals and the stability of the excited states, thereby affecting the efficiency and stereoselectivity of such an isomerization.

Carbon-Carbon and Carbon-Heteroatom Bond Formation/Cleavage

The propiophenone backbone of the molecule provides several sites for reactions involving the formation or cleavage of carbon-carbon and carbon-heteroatom bonds.

The propiophenone backbone is susceptible to oxidation at several positions, and the reaction's outcome is highly dependent on the oxidizing agent and reaction conditions. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (cyano) on the aromatic rings can influence the reactivity of the backbone.

One potential reaction is the oxidative cleavage of the Cα-Cβ bond of the ketone. Such reactions can be achieved using various oxidizing agents. For instance, the oxidation of ketones can lead to the formation of esters through a Baeyer-Villiger-type oxidation or cleavage to carboxylic acids under harsher conditions. The presence of the β-aryl group can influence the reaction pathway. Catalytic oxidative cleavage of arylalkenes by tert-butyl hydroperoxide is known to proceed via free radical processes to yield carboxylic acid or ketone products. nih.gov

Furthermore, β-ketonitriles can undergo oxidative cleavage. For example, Oxone-mediated oxidative cleavage of β-keto esters and 1,3-diketones can yield α-keto esters and 1,2-diketones, respectively. snnu.edu.cn A similar reactivity might be expected for this compound, potentially leading to cleavage of the propiophenone backbone.

The methylene (B1212753) group alpha to the carbonyl (C2) is activated and can be a site for oxidation. The presence of the electron-withdrawing cyano group on the 4'-position of the benzoyl moiety makes the carbonyl carbon more electrophilic. Conversely, the methoxy group on the 3-phenyl ring increases the electron density of that ring, which could influence its stability towards oxidation. On vigorous oxidation, it is possible for the propiophenone side chain to be cleaved, potentially leading to the formation of corresponding benzoic acid derivatives. For example, vigorous oxidation of certain organic compounds can lead to the formation of dicarboxylic acids. byjus.comlearncbse.in

Table 3: Potential Oxidation Reactions of the Propiophenone Backbone

| Oxidizing Agent/Conditions | Potential Products |

| Strong Oxidants (e.g., KMnO₄, heat) | Cleavage to form 4-cyanobenzoic acid and 4-methoxybenzoic acid. |

| Peroxy Acids (e.g., m-CPBA) | Baeyer-Villiger oxidation to form an ester. |

| Ozonolysis (O₃) | Oxidative cleavage of the backbone. libretexts.orglibretexts.org |

| Catalytic Oxidation (e.g., with TBHP) | Cleavage to form carboxylic acids or ketones. nih.gov |

Reduction Reactions of Ketone and Aromatic Moieties

The presence of both a ketone and a nitrile group in this compound allows for selective or complete reduction depending on the choice of reducing agent and reaction conditions.

The ketone moiety can be selectively reduced to a secondary alcohol. This transformation is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it will typically reduce the ketone without affecting the nitrile group, especially under controlled conditions. The general mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Conversely, the cyano group can be reduced to a primary amine. Stronger reducing agents like LiAlH₄ or catalytic hydrogenation are generally required for this transformation. Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere, is an effective method for reducing nitriles to amines. The conditions for catalytic hydrogenation can often be tuned to achieve selectivity. For instance, certain manganese pincer complexes have shown high selectivity for the hydrogenation of nitriles in the presence of other reducible functional groups. acs.org

Complete reduction of both the ketone and the nitrile group can be achieved using more forceful conditions, such as high-pressure catalytic hydrogenation or an excess of a strong reducing agent like LiAlH₄. It is also possible to reduce the aromatic rings under forcing conditions, typically with catalysts like rhodium on carbon (Rh/C) at high pressures and temperatures, though this is a less common transformation.

The selective reduction of either the ketone or the nitrile in molecules containing both functionalities is a key consideration in synthetic chemistry. For instance, the use of diisobutylaluminium hydride (DIBAL-H) has been reported for the chemoselective reduction of α-cyanoketones. nih.gov Similarly, ammonia borane (B79455) in water has been shown to selectively reduce ketones and aldehydes in the presence of nitrile groups. rsc.org

Table 1: Potential Reduction Products of this compound

| Starting Material | Reagent(s) | Major Product(s) |

| This compound | NaBH₄ | 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)propan-1-ol |

| This compound | LiAlH₄ (excess), then H₂O | 1-(4-(Aminomethyl)phenyl)-3-(4-methoxyphenyl)propan-1-ol |

| This compound | H₂, Raney Ni | 1-(4-(Aminomethyl)phenyl)-3-(4-methoxyphenyl)propan-1-one |

This table presents plausible outcomes based on general reactivity patterns. Specific experimental validation for this compound is required.

Functionalization at Alpha and Beta Positions to the Carbonyl

The carbons alpha and beta to the carbonyl group in this compound are activated towards various functionalization reactions.

Alpha-Position Functionalization: The α-protons of the propiophenone are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of reactions.

Halogenation: In the presence of an acid or base catalyst, the α-position can be halogenated with reagents like bromine (Br₂) or N-bromosuccinimide (NBS). nih.govresearchgate.netorganic-chemistry.orgyoutube.com Acid-catalyzed halogenation typically results in monohalogenation, while base-promoted halogenation can lead to polyhalogenation due to the increased acidity of the remaining α-proton after the first substitution. stackexchange.com The electron-withdrawing 4-cyanophenyl group would be expected to increase the acidity of the α-protons, potentially facilitating this reaction.

Alkylation: The enolate can be alkylated by reaction with alkyl halides. This reaction is a powerful tool for forming new carbon-carbon bonds.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the propiophenone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgnih.govchemistrysteps.comrsc.orgsciforum.net The product is a β-amino-carbonyl compound, known as a Mannich base.

Beta-Position Functionalization: While direct functionalization at the β-position is less common for saturated ketones, it can be achieved through preliminary modifications.

Michael Addition: The propiophenone can be first converted to its α,β-unsaturated derivative through an elimination reaction. This α,β-unsaturated ketone, a Michael acceptor, can then undergo conjugate addition (Michael addition) with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols. masterorganicchemistry.comlibretexts.orgunipd.ityoutube.comsemanticscholar.org This reaction results in the formation of a new bond at the β-position. The reactivity of the Michael acceptor would be influenced by the electronic properties of the aromatic rings.

Spectroscopic and Analytical Methodologies for Research on 4 Cyano 3 4 Methoxyphenyl Propiophenone

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of organic compounds. By interacting with electromagnetic radiation, molecules like 4'-Cyano-3-(4-methoxyphenyl)propiophenone provide unique spectral fingerprints that reveal information about their atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound, the protons on the aromatic rings typically appear as multiplets in the downfield region (δ 6.8-8.0 ppm). The protons of the methoxy (B1213986) group (-OCH₃) are expected to show a singlet at approximately δ 3.8 ppm. The two methylene (B1212753) groups of the propiophenone (B1677668) chain would present as two distinct triplets around δ 3.0-3.3 ppm due to spin-spin coupling with each other.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon is characteristically found significantly downfield (around δ 196 ppm). The carbon of the cyano group appears around δ 118 ppm. Aromatic carbons are observed in the δ 114-159 ppm range, while the methoxy carbon is found at approximately δ 55 ppm. The two aliphatic carbons of the ethyl chain are expected at around δ 30 and 38 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 8.0 | Multiplet |

| -OCH₃ | ~3.8 | Singlet |

| -CH₂-CO- | ~3.2 | Triplet |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~196 |

| Aromatic-C | 114 - 159 |

| -CN | ~118 |

| -OCH₃ | ~55 |

| -CH₂-CO- | ~38 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₇H₁₅NO₂, the expected monoisotopic mass is approximately 265.11 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions. For instance, the loss of the cyanobenzoyl group or the methoxybenzyl group would result in significant peaks in the spectrum.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| Monoisotopic Mass | 265.1103 g/mol |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands. A strong peak around 2230 cm⁻¹ is indicative of the nitrile (-C≡N) stretching vibration. The carbonyl (C=O) group of the ketone would exhibit a strong absorption band in the region of 1685 cm⁻¹. The C-O stretching of the methoxy group would appear around 1250 cm⁻¹ and 1030 cm⁻¹, and the aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic rings and the carbonyl group in this compound results in characteristic UV absorption maxima, typically in the range of 250-350 nm.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Nitrile (-C≡N) | ~2230 |

| Carbonyl (C=O) | ~1685 |

| Aromatic C-H | >3000 |

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples, X-ray crystallography provides the most definitive three-dimensional structural information. This technique can determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. Such an analysis would reveal the spatial arrangement of the cyanophenyl and methoxyphenyl rings relative to each other and the conformation of the propiophenone chain. This information is invaluable for understanding intermolecular interactions in the solid state.

Chromatographic and Separation Methodologies for Purity and Isolation

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its preparative isolation. In an analytical setting, a reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, can be employed. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The purity of the sample can be determined by the relative area of the peak corresponding to the compound. For preparative purposes, the scale of the HPLC system is increased to isolate larger quantities of the pure compound.

Table 5: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide critical information regarding its volatility, thermal stability, and mass fragmentation pattern, which is invaluable for structural confirmation and identification of trace impurities.

A typical GC-MS analysis would involve dissolving a sample of the compound in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), and injecting it into the gas chromatograph. The compound would then be vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. Given the polarity of the ketone and nitrile groups, a mid-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase, would likely provide good chromatographic resolution.

As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are then detected, providing a unique mass spectrum that acts as a chemical "fingerprint." The fragmentation pattern of this compound is expected to be influenced by its aromatic rings and the propiophenone backbone. Cleavage adjacent to the carbonyl group (α-cleavage) is a common fragmentation pathway for ketones. researchgate.netwhitman.eduwhitman.edu The presence of the aromatic rings would lead to the formation of stable tropylium (B1234903) ions. whitman.eduyoutube.com

Hypothetical GC-MS Parameters and Expected Fragmentation Data

| Parameter | Value/Description |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 150 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Expected Major Mass Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity |

| 265 | [M]+ (Molecular Ion) |

| 236 | [M-CO-H]+ |

| 146 | [CH3O-C6H4-CH2-CH2]+ |

| 132 | [NC-C6H4-CO]+ |

| 121 | [CH3O-C6H4-CH2]+ |

| 102 | [NC-C6H4]+ |

Column Chromatography for Purification Strategies

Column chromatography is an indispensable technique for the purification of synthetic compounds from reaction mixtures. uvic.cakau.edu.sa For this compound, which is a moderately polar compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a suitable purification strategy. orgsyn.orgcolumbia.educup.edu.cn The separation principle relies on the differential adsorption of the compound and its impurities onto the polar silica gel surface.

The choice of the mobile phase, or eluent, is critical for achieving good separation. rochester.edu A solvent system of ethyl acetate and a non-polar solvent like hexane (B92381) is commonly employed for compounds of similar polarity. uvic.carochester.edu By gradually increasing the polarity of the eluent (gradient elution), compounds are selectively desorbed and eluted from the column. The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product.

Given the structure of this compound, it is expected to be more retained on the silica gel than non-polar byproducts, but less retained than highly polar impurities. A gradient elution starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration would likely provide an effective purification.

Illustrative Column Chromatography Purification Protocol

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh) |

| Column Dimensions | Dependent on the scale of the synthesis; e.g., 2 cm diameter for gram-scale |

| Eluent System | Gradient of Ethyl Acetate (EtOAc) in Hexane |

| Gradient Profile | Start with 5% EtOAc in Hexane, gradually increase to 30% EtOAc in Hexane |

| Sample Loading | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving in a minimal amount of a suitable solvent) |

| Fraction Collection | Fractions of 10-20 mL are collected and analyzed by TLC |

| Visualization | UV light (254 nm) and/or a chemical stain (e.g., potassium permanganate) |

Quantitative Analytical Techniques

For the precise determination of the purity or concentration of this compound, quantitative analytical techniques are employed. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) with UV detection are common, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for quantification without the need for a specific reference standard of the analyte. acs.orgemerypharma.comfujifilm.comox.ac.uknih.gov

Quantitative ¹H NMR (qNMR) relies on the principle that the integrated area of a resonance signal in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. acs.orgfujifilm.com By co-dissolving a known mass of the analyte with a known mass of a stable, high-purity internal standard in a deuterated solvent, the purity of the analyte can be calculated. The internal standard should have at least one resonance signal that is well-resolved from the analyte's signals.

For this compound, suitable internal standards could include maleic acid or 1,3,5-trimethoxybenzene, as their sharp singlets in the ¹H NMR spectrum are unlikely to overlap with the complex aromatic and aliphatic signals of the target compound. Careful selection of relaxation delays and other acquisition parameters is crucial to ensure accurate integration and, therefore, reliable quantification. ox.ac.uk

Hypothetical qNMR Purity Assessment Data

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

| Mass (mg) | 25.0 | 10.0 |

| Molecular Weight ( g/mol ) | 265.31 | 116.07 |

| Selected ¹H NMR Signal (ppm) | ~8.1 (d, 2H, aromatic) | ~6.3 (s, 2H, vinylic) |

| Integral Value | 1.00 | 0.95 |

| Number of Protons | 2 | 2 |

| Calculated Purity (%) | 98.5 | 100 (assumed) |

Computational and Theoretical Investigations of 4 Cyano 3 4 Methoxyphenyl Propiophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, with Density Functional Theory (DFT) at the forefront, are pivotal for dissecting the electronic architecture of a molecule. These methods can accurately predict molecular stability, reactivity hotspots, and spectroscopic signatures.

Electronic Properties: The optimization of the molecular geometry and the calculation of key electronic parameters are typically performed using DFT functionals like B3LYP paired with a suitable basis set, such as 6-311++G(d,p). A primary focus of such studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap (ΔE) between these frontier orbitals is a crucial determinant of a molecule's kinetic stability and chemical reactivity; a smaller gap often implies higher polarizability and a greater propensity to react. For instance, in a structurally related chalcone (B49325) derivative, the HOMO-LUMO gap was calculated to be approximately 3.75 eV.

Reactivity Descriptors: From the HOMO and LUMO energies, a suite of global reactivity descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived. These parameters are invaluable for predicting how the molecule will behave in the presence of other chemical entities.

Molecular Electrostatic Potential (MEP): The MEP map is a vital tool for visualizing the charge distribution across the molecule's surface. It highlights regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 4'-Cyano-3-(4-methoxyphenyl)propiophenone, an MEP analysis would be expected to reveal a negative potential concentrated around the electronegative oxygen and nitrogen atoms of the carbonyl and cyano functionalities, respectively. These sites would be identified as susceptible to electrophilic attack.

Below is a table of representative electronic properties that would be calculated for the target compound, with illustrative values informed by studies on similar molecules.

| Parameter | Description | Illustrative Value | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating its electron-donating capability. | -6.2 eV | researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating its electron-accepting capability. | -2.5 eV | researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO, a key indicator of chemical reactivity. | 3.7 eV | |

| Dipole Moment (μ) | A measure of the molecule's overall polarity arising from charge separation. | > 1.5 D | researchgate.net |

| Polarizability (α) | The measure of how easily the electron cloud can be distorted by an external electric field. | > 230 a.u. | researchgate.net |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional shape of a flexible molecule like this compound is a critical factor governing its physical properties and biological interactions. Molecular modeling and dynamics simulations are employed to map its potential energy surface and identify the most stable conformations.

Conformational Search: A rigorous conformational search is the first step in this analysis. This process involves systematically rotating the single bonds within the propiophenone (B1677668) backbone and those connecting the aromatic rings. The resulting geometries are then subjected to energy minimization using quantum chemical methods to locate the most energetically favorable conformers. In a study of a related twisted molecule, 3-Cyano-6-(4-methoxyphenyl)-2(1H)-pyridone, the dihedral angle between the rings was determined to be 37.81°. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior by modeling its atomic motions over time. These simulations can be run in a vacuum or in the presence of a solvent to mimic experimental conditions. The resulting trajectory reveals the molecule's flexibility and the most frequently adopted conformations, which is essential for understanding its interactions with other molecules, such as biological receptors.

The following table outlines the type of data generated from a detailed conformational analysis.

| Parameter | Description | Predicted Finding |

| Dihedral Angle (C-C-C-C) | The torsion angle along the central propiophenone chain that dictates its overall shape. | The existence of several low-energy conformers with distinct dihedral angles would be expected. |

| Ring-Chain Dihedral Angle | The angle of rotation of the phenyl and cyanophenyl rings relative to the central chain. | The analysis would identify specific, preferred orientations for the aromatic rings. |

| Interatomic Distances | Key distances between atoms that are not directly bonded, which can reveal intramolecular forces. | The potential for weak intramolecular interactions, such as hydrogen bonds, could be assessed. |

Prediction of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the prediction of the most probable synthetic or degradation pathways for this compound.

Reaction Mechanism Studies: By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and the high-energy transition states that connect them. The activation energy—the energy difference between the reactants and the transition state—is a key factor that governs the reaction rate. By comparing the activation energies of multiple potential pathways, the most energetically favorable mechanism can be pinpointed.

Retrosynthesis Prediction: Advanced computational techniques, often incorporating machine learning algorithms, can perform retrosynthetic analysis to suggest plausible reactants for synthesizing a target molecule. nih.gov For this compound, such an analysis might propose disconnections at the carbon-carbon bonds of the propiophenone core, suggesting potential precursors like a derivative of 4-methoxyphenylacetic acid and 4-cyanobenzonitrile. These predictive models have demonstrated a high degree of accuracy. nih.gov

Structure-Reactivity Relationship Studies through Computational Approaches

By calculating a diverse array of molecular descriptors, computational studies can forge links between the structure of this compound and its chemical reactivity or potential biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the structural properties of a series of compounds and their experimentally observed activities. For this compound, calculated descriptors such as electronic properties (e.g., HOMO-LUMO gap), steric parameters, and hydrophobicity could be used to construct a predictive QSAR model.

Nonlinear Optical (NLO) Properties: Molecules that possess a significant degree of charge separation, often characterized by a large dipole moment and hyperpolarizability (β), are candidates for NLO materials. researchgate.net The combination of an electron-donating methoxy (B1213986) group and an electron-withdrawing cyano group in the structure of this compound suggests it may possess NLO properties. DFT calculations are the standard theoretical method for predicting the first hyperpolarizability (β₀) to evaluate a molecule's NLO potential. researchgate.netresearchgate.net

The table below summarizes key descriptors that are instrumental in structure-reactivity studies.

| Descriptor | Relevance | Predicted Implication for the Target Compound |

| HOMO-LUMO Gap | Governs chemical reactivity and kinetic stability. | A moderate energy gap would suggest a molecule that is stable yet sufficiently reactive. |

| Hyperpolarizability (β₀) | Indicates the potential for applications in nonlinear optics. | The donor-acceptor substitution pattern is likely to result in a significant β₀ value. researchgate.net |

| Molecular Shape and Size | Determines steric effects in chemical reactions and binding affinity to receptors. | The specific 3D conformation would be critical for its interaction with biological targets. |

| Topological Polar Surface Area (TPSA) | A common predictor of a molecule's ability to passively transport across cell membranes. | The presence of polar nitrogen and oxygen atoms would make a significant contribution to the TPSA. |

Derivatization and Material Science Applications of 4 Cyano 3 4 Methoxyphenyl Propiophenone

Design and Synthesis of Novel Propiophenone (B1677668) Analogs for Research Purposes

The core structure of 4'-Cyano-3-(4-methoxyphenyl)propiophenone presents multiple avenues for derivatization, making it a versatile scaffold for the synthesis of novel analogs for research. The presence of the cyano, methoxy (B1213986), and carbonyl groups allows for a wide range of chemical modifications. These modifications can be strategically designed to explore structure-activity relationships in various biological targets.

One common approach to designing novel analogs involves the modification of the propiophenone backbone. For instance, the ketone functionality can be reduced to a hydroxyl group, which can then be further derivatized. Alternatively, the α-carbon to the carbonyl group can be functionalized through various reactions, such as alkylation or condensation reactions. The aromatic rings also provide sites for further substitution, allowing for the introduction of a diverse array of functional groups to modulate the electronic and steric properties of the molecule.

The synthesis of such analogs often employs well-established synthetic methodologies. For example, new propiophenone derivatives can be synthesized and subsequently evaluated for their potential biological activities. nih.gov While specific research on the derivatization of this compound is not extensively documented, the general principles of organic synthesis can be applied to generate a library of related compounds for screening purposes.

A hypothetical synthetic scheme for generating analogs could involve the following steps:

Modification of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This alcohol can then be esterified or etherified to introduce new functional groups.

Substitution on the Aromatic Rings: The electron-donating methoxy group and the electron-withdrawing cyano group direct electrophilic aromatic substitution to specific positions on their respective phenyl rings, allowing for the introduction of substituents such as halogens, nitro groups, or alkyl groups.

Derivatization of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to an amine. These transformations introduce new functionalities that can dramatically alter the chemical properties of the molecule.

The following table outlines some potential novel propiophenone analogs that could be synthesized from this compound for research purposes:

| Analog Name | Modification from Parent Compound | Potential Research Area |

| 4'-(Aminomethyl)-3-(4-methoxyphenyl)propiophenone | Reduction of the cyano group to an aminomethyl group | Exploration of receptor binding or enzyme inhibition |

| 4'-Carboxy-3-(4-methoxyphenyl)propiophenone | Hydrolysis of the cyano group to a carboxylic acid | Investigation of metal chelation or prodrug design |

| 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)propan-1-ol | Reduction of the ketone to a hydroxyl group | Study of altered polarity and hydrogen bonding capabilities |

| 4'-Cyano-2'-hydroxy-3-(4-methoxyphenyl)propiophenone | Introduction of a hydroxyl group on the cyanophenyl ring | Evaluation of antioxidant properties or altered electronic effects |

Exploration of Structure-Property Relationships for Material Science Precursors

The unique molecular structure of this compound, featuring both electron-donating (methoxy) and electron-withdrawing (cyano) groups, makes it an interesting candidate as a precursor for materials with specific electronic and optical properties. The exploration of structure-property relationships in derivatives of this compound is a key area of research in material science.

The introduction of ketone functionalities into polymer backbones, for instance, can lead to materials with improved adhesion and miscibility. nrel.gov This suggests that propiophenone derivatives could be valuable in the development of advanced polymers. The cyano group is a well-known functional group in the design of organic materials for electronics, as it can influence molecular packing and electron-transport properties.

Research into the synthesis of thiophene/phenylene co-oligomers with methoxy or cyano substituents has shown that these modifications can significantly impact the optoelectronic characteristics of the materials, making them suitable for applications such as organic lasers. researchgate.net By systematically modifying the structure of this compound and studying the resulting changes in properties like fluorescence, conductivity, and thermal stability, researchers can develop a deeper understanding of how molecular structure dictates material performance.

Key structural features of this compound and their potential influence on material properties include:

The Cyano Group: Can enhance electron affinity and promote intermolecular interactions through dipole-dipole forces, potentially leading to materials with interesting liquid crystalline or charge-transport properties.

The Methoxy Group: Acts as an electron-donating group, which can influence the electronic absorption and emission spectra of the molecule, making it relevant for the development of organic light-emitting diodes (OLEDs) or fluorescent sensors.

The Propiophenone Core: Provides a rigid and conjugated backbone that can be incorporated into larger polymeric structures to enhance thermal stability and mechanical strength.

The following table summarizes potential material science applications based on the structural motifs present in this compound:

| Structural Feature | Potential Property | Potential Application |

| Cyano-substituted phenyl ring | High electron affinity, ordered molecular packing | Organic field-effect transistors (OFETs), liquid crystals |

| Methoxy-substituted phenyl ring | Enhanced fluorescence, tunable electronic properties | Organic light-emitting diodes (OLEDs), fluorescent probes |

| Ketone functionality | Site for cross-linking and polymerization | Advanced polymers with improved adhesion and thermal stability |

Role as a Synthetic Intermediate in Complex Molecule Synthesis (e.g., agrochemicals, specialty chemicals)

Propiophenone and its derivatives are valuable intermediates in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. wikipedia.org The functional groups present in this compound make it a versatile building block for the construction of more elaborate molecular architectures.

In the field of agrochemicals, substituted acetophenones and propiophenones have been investigated as potential herbicides and pesticides. nih.govmdpi.com The specific combination of a cyano and a methoxy group in the target molecule could be leveraged to design novel agrochemicals with specific modes of action. For instance, the core structure could be elaborated to mimic natural products that have pesticidal activity. chimia.ch

The term "specialty chemicals" encompasses a broad range of compounds with specific functions, and organic building blocks like this compound are fundamental to their synthesis. sigmaaldrich.com The reactivity of the ketone, the cyano group, and the aromatic rings allows for the attachment of this molecule to other fragments, leading to the creation of larger, more complex structures with desired properties. For example, the ketone can undergo condensation reactions to form heterocyclic compounds, which are prevalent in many specialty chemicals.

While there are no specific, publicly available examples of this compound being used as an intermediate in the synthesis of named agrochemicals or specialty chemicals, its structural motifs are found in various bioactive molecules. For example, compounds containing the N-(4-cyano-3-trifluoromethylphenyl) moiety are known to have biological activity. google.com This suggests that this compound could serve as a precursor to analogous structures.

The following table lists the key functional groups of this compound and their potential roles in the synthesis of complex molecules:

| Functional Group | Potential Synthetic Transformation | Application in Complex Molecule Synthesis |

| Ketone | Aldol condensation, Grignard reaction, Wittig reaction | Formation of carbon-carbon bonds, synthesis of olefins and alcohols |

| Cyano Group | Hydrolysis, reduction, cycloaddition | Introduction of carboxylic acids, amines, or heterocyclic rings |

| Methoxy Group | Ether cleavage | Unmasking of a phenolic hydroxyl group for further functionalization |

| Aromatic Rings | Electrophilic substitution, cross-coupling reactions | Introduction of new substituents, formation of biaryl structures |

Q & A

Q. What are the recommended safety protocols for handling 4'-Cyano-3-(4-methoxyphenyl)propiophenone in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders to prevent inhalation .

- Ventilation: Conduct reactions in a fume hood, especially during steps involving volatile intermediates. For air-sensitive or toxic byproducts, use a glovebox .

- Storage: Store at –20°C for long-term stability (1–2 years) in airtight containers. Short-term storage (–4°C) is acceptable for 1–2 weeks .

- Waste Disposal: Segregate waste by chemical class (e.g., halogenated organics) and use certified hazardous waste disposal services .

Q. How can researchers synthesize this compound, and what intermediates are critical?

Methodological Answer:

- Key Intermediates:

- 3-(4-Methoxyphenyl)propanoic acid (CAS 5739-39-9): Used in Friedel-Crafts acylation to introduce the propiophenone backbone .

- 4-Cyanobenzaldehyde : For introducing the cyano group via nucleophilic substitution or condensation .

- Optimization Tips:

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Look for aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl and cyano-substituted rings) and ketone protons (δ 2.8–3.2 ppm) .

- ¹³C NMR: Confirm the carbonyl (C=O) signal at ~200 ppm and cyano (CN) at ~115 ppm .

- IR: Identify C≡N stretching (2240–2260 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) bands .

- Mass Spectrometry: Use ESI-MS or GC-MS to verify molecular ion peaks (expected [M+H]⁺ ≈ 294.3 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection: Use single crystals grown via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Refinement: Apply SHELXL for small-molecule refinement. Key parameters:

- Validation: Cross-check bond lengths/angles against similar propiophenone derivatives (e.g., 4-Methoxybenzophenone, C14H12O2 ).

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting point, solubility)?

Methodological Answer:

- Reproducibility Checks:

- Solubility Profiling: Use shake-flask method in buffers (pH 1–10) and logP calculations (via HPLC retention times) to resolve discrepancies .

Q. What advanced strategies optimize the compound’s purity for pharmacological studies?

Methodological Answer:

Q. How can computational modeling predict reactivity or degradation pathways?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model:

- Electrophilic Reactivity: Fukui indices to predict sites for nucleophilic attack (e.g., cyano group stability) .

- Degradation Pathways: Simulate hydrolysis under acidic/alkaline conditions to identify labile bonds (e.g., methoxy or ketone groups) .

- Validation: Compare computational results with accelerated stability studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.